Safotibant

Übersicht

Beschreibung

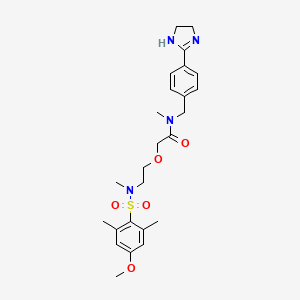

Safotibant, auch bekannt unter seinem Forschungscode LF22-0542, ist ein nicht-peptidischer Bradykinin-B1-Rezeptor-Antagonist. Es ist eine synthetische Verbindung mit der chemischen Formel C25H34N4O5S und einer molaren Masse von 502,63 g/mol . This compound hat ein großes Potenzial in der Behandlung von Schmerzen und Entzündungen gezeigt, insbesondere bei Erkrankungen wie diabetischem Makulaödem und neuropathischen Schmerzen .

Vorbereitungsmethoden

Die Synthese von Safotibant umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die synthetische Route umfasst typischerweise die folgenden Schritte:

Bildung des Imidazolrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Imidazolring zu bilden.

Anlagerung der Phenylgruppe: Die Phenylgruppe wird durch eine Substitutionsreaktion eingeführt.

Bildung der Sulfonamidgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Sulfonylchlorid, um die Sulfonamidgruppe zu bilden.

Letzte Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem geeigneten Amin, um this compound zu bilden.

Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser synthetischen Routen umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Safotibant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere an den Methoxy- und Methylgruppen, unterliegen.

Reduktion: Reduktionsreaktionen können am Imidazolring und an der Sulfonamidgruppe auftreten.

Substitution: Substitutionsreaktionen können am Phenylring und am Imidazolring auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Safotibant, also known as LF22-0542, is a non-peptide bradykinin B1 receptor antagonist . It has demonstrated high selectivity for the B1 receptor over the B2 receptor . Research suggests that this compound has potential applications due to its anti-inflammatory and analgesic properties .

Scientific Research Applications

Pain Management: this compound has shown promise in managing different types of pain in preclinical studies .

- Inflammatory Pain: this compound reversed acute inflammatory pain induced by carrageenan and persistent inflammatory pain caused by Complete Freund's Adjuvant (CFA) .

- Neuropathic Pain: In a neuropathic pain model, this compound reversed thermal hyperalgesia, but not mechanical hyperalgesia .

- Acute Pain: Systemic administration of LF22-0542 inhibited acute pain induced by acetic acid, formalin, and a hot plate .

COVID-19 Treatment: this compound is considered as a potential drug to treat COVID-19 due to its anti-inflammatory effects . Bradykinin has emerged as a mechanism to explain COVID-19-related complications, and reducing bradykinin and proinflammatory cytokines may improve clinical outcomes in patients with pulmonary inflammation and respiratory failure .

Diabetic Macular Edema: this compound (FOV-2304) was in Phase II clinical trials for diabetic macular edema, but the development was discontinued, and the results are not available .

Data Table

Wirkmechanismus

Safotibant exerts its effects by selectively antagonizing the bradykinin B1 receptor. This receptor is involved in the mediation of pain and inflammation. By blocking the B1 receptor, this compound inhibits the binding of bradykinin, thereby reducing pain and inflammation . The molecular targets of this compound include the bradykinin B1 receptor, and the pathways involved include the inhibition of inflammatory mediators such as iNOS, COX-2, and IL-1β .

Vergleich Mit ähnlichen Verbindungen

Safotibant ist einzigartig in seiner hohen Selektivität für den Bradykinin-B1-Rezeptor gegenüber dem B2-Rezeptor. Ähnliche Verbindungen umfassen:

Icatibant: Ein Bradykinin-B2-Rezeptor-Antagonist, der zur Behandlung von hereditärem Angioödem eingesetzt wird.

Ecallantide: Ein Kallikrein-Inhibitor, der zur Behandlung von hereditärem Angioödem eingesetzt wird.

Noscapin: Ein Alkaloid mit Bradykinin-Rezeptor-Antagonist-Eigenschaften.

Im Vergleich zu diesen Verbindungen ist this compound hochspezifisch für den B1-Rezeptor und hat in verschiedenen präklinischen Modellen eine signifikante Wirksamkeit bei der Reduzierung von Schmerzen und Entzündungen gezeigt .

Biologische Aktivität

Safotibant, also known as LF22-0542, is a selective antagonist of the bradykinin B1 receptor (B1R) that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by inflammation and pain. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Bradykinin is a peptide that plays a crucial role in inflammatory responses through its interaction with B1R and B2 receptors. The activation of B1R is associated with various pathological conditions, including pain, inflammation, and cardiovascular diseases. This compound inhibits the B1R signaling pathway, thereby reducing the effects of bradykinin-mediated inflammation and pain.

Key Mechanisms:

- Inhibition of Inflammatory Responses: By blocking B1R, this compound prevents the recruitment of immune cells and the release of pro-inflammatory cytokines.

- Reduction of Pain Sensitivity: this compound has been shown to decrease hyperalgesia and allodynia in preclinical models, indicating its potential for pain management.

Clinical Applications

This compound has been investigated for several clinical indications:

- Diabetic Macular Edema: In phase II clinical trials, this compound was evaluated for its efficacy in treating diabetic macular edema but was ultimately discontinued due to insufficient evidence of efficacy .

- Neuropathic Pain: Preclinical studies indicated that this compound could alleviate neuropathic pain by modulating inflammatory pathways associated with B1R activation .

- COVID-19 Treatment: Given its anti-inflammatory properties, there is emerging interest in using this compound to manage COVID-19-related complications by targeting the kallikrein-kinin system .

Preclinical Studies

-

Inflammation Models:

- In diabetic Wistar rats, this compound administration resulted in decreased retinal plasma extravasation and leukostasis, suggesting a protective role against retinal inflammation .

- Studies have demonstrated that this compound effectively reduces inflammatory markers in models of acute lung injury, supporting its potential use in respiratory diseases .

- Pain Models:

Clinical Trials

| Study | Indication | Phase | Outcome |

|---|---|---|---|

| FOV-2304 | Diabetic Macular Edema | Phase II | Discontinued; results not available |

| Preclinical Models | Neuropathic Pain | N/A | Significant reduction in pain sensitivity observed |

Case Study 1: Diabetic Retinopathy

A study involving diabetic rats treated with this compound showed promising results in reducing retinal inflammation and oxidative stress. The treatment led to improved retinal function and reduced vascular leakage.

Case Study 2: COVID-19 Related Inflammation

In a cohort study examining COVID-19 patients, researchers proposed that this compound could mitigate the inflammatory response associated with severe cases by inhibiting B1R activation. Early findings suggested a correlation between B1R antagonism and improved clinical outcomes in respiratory function.

Eigenschaften

IUPAC Name |

N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTQCENHQIDBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212769 | |

| Record name | Safotibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633698-99-4 | |

| Record name | N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633698-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safotibant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633698994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safotibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFOTIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HU8HWP7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.